N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps involve the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .
Chemical Reactions Analysis
N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which can provide insights into various biological processes and diseases .
Comparison with Similar Compounds
N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide can be compared with other similar compounds, such as N-(4,5-Dichloro-2-nitrophenyl)acetamide . Both compounds share structural similarities, including the presence of dichloro and nitro groups. the unique arrangement of these groups in this compound may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZWJNBWLBBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193629 | |
Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-19-2 | |
Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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